Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl chloroformate under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles are increasingly being applied to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: An intermediate used in the preparation of kinase inhibitors.
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A derivative with a cyclopentyl group that exhibits different biological activities.
Uniqueness
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds makes it particularly valuable .
Biological Activity
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1352396-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential based on various research findings and case studies.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its inhibitory effects on the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) , which is crucial in the de novo synthesis of purines. This inhibition can lead to reduced proliferation of tumor cells that rely on this pathway for growth.
Antitumor Activity
Research indicates that this compound demonstrates potent antitumor activity against various cancer cell lines. A notable study evaluated its effects on human tumor cells expressing folate receptors (FR), revealing that the compound was taken up efficiently by these cells, leading to significant growth inhibition.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
KB (cervical cancer) | 0.5 | FR-mediated uptake and GARFTase inhibition |
IGROV1 (ovarian) | 0.3 | Selective targeting via folate transporters |
HeLa (cervical) | 0.4 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect potency and selectivity against different tumor types. For instance, modifications at the carboxylate position have been shown to enhance biological activity in certain derivatives.
Study on Tumor Cell Proliferation
A study published in Pharmaceutical Research evaluated a series of pyrrolo[2,3-d]pyrimidines, including methyl 2-chloro derivatives. The results demonstrated that these compounds could inhibit tumor cell proliferation effectively through selective uptake mechanisms involving folate transporters . The study highlighted the importance of structural modifications in enhancing the therapeutic potential of these compounds.
In Vivo Studies
In vivo experiments have further corroborated the antitumor efficacy of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups. These findings suggest that this compound may have a promising role in cancer therapy, particularly for tumors overexpressing folate receptors .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12) |
InChI Key |
UMFBBZSEFIBVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.